hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium
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Overview
Description
Hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a diazonium group, a nitrophenyl group, and a methoxy-methyl group. The presence of these functional groups makes it a versatile compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium typically involves multiple steps. One common method includes the diazotization of an aromatic amine followed by coupling with a nitrophenyl derivative. The reaction conditions often require acidic environments, such as hydrochloric acid, and low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations. The use of automated systems helps in maintaining the desired conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
Hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like copper(I) chloride and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of halogenated or hydroxylated products.
Scientific Research Applications
Hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium is unique due to its specific functional groups and reactivity. Similar compounds include:
- 5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium chloride
- 5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium bromide
These compounds share similar structures but differ in their counterions, which can influence their reactivity and applications.
Properties
CAS No. |
72152-44-4 |
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Molecular Formula |
C15H14N5O5S.HO4S C15H15N5O9S2 |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium |
InChI |
InChI=1S/C15H14N5O5S.H2O4S/c1-9-6-13(12(17-16)8-14(9)25-2)19-18-11-5-4-10(20(21)22)7-15(11)26(3,23)24;1-5(2,3)4/h4-8H,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
JGDHHRQPMONWPG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1OC)[N+]#N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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